molecular formula C7H17Cl2F3N2 B1465869 [2-(Ethylamino)ethyl](methyl)(2,2,2-trifluoroethyl)amine dihydrochloride CAS No. 1354953-40-4

[2-(Ethylamino)ethyl](methyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Cat. No.: B1465869
CAS No.: 1354953-40-4
M. Wt: 257.12 g/mol
InChI Key: ZLHHSZLGJXODJM-UHFFFAOYSA-N
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Description

[2-(Ethylamino)ethyl](methyl)(2,2,2-trifluoroethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2F3N2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-ethyl-N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F3N2.2ClH/c1-3-11-4-5-12(2)6-7(8,9)10;;/h11H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHHSZLGJXODJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(C)CC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Ethylamino)ethyl(2,2,2-trifluoroethyl)amine dihydrochloride, also known as (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride, is a synthetic amine with unique properties due to its trifluoromethyl group. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

  • Molecular Formula : C4H11Cl2F3N2
  • Molecular Weight : 215.05 g/mol
  • IUPAC Name : N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine; dihydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with ethylenediamine in the presence of hydrochloric acid. Controlled conditions are essential for producing high-purity products suitable for research and industrial applications.

The biological activity of 2-(Ethylamino)ethyl(2,2,2-trifluoroethyl)amine dihydrochloride is primarily attributed to its ability to interact with various biological targets. It acts as a ligand that can bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to significant changes in cellular processes and biochemical pathways.

Pharmacological Effects

Research indicates that compounds containing the trifluoroethyl group can exhibit diverse pharmacological effects. For instance:

  • Relaxant Effects : Studies have shown that N-trifluoroethyldopamine analogs produced relaxant effects in isolated rabbit renal and ear arteries without selectivity for dopamine receptors .
  • Enzyme Modulation : The compound is used in studies investigating enzyme mechanisms and protein interactions due to its structural properties.

Case Studies and Research Findings

  • Relaxant Effects on Vascular Tissues :
    • A study evaluated the relaxant effects of N-trifluoroethyldopamine analogs on isolated rabbit arteries. Both N-ethyl and N-trifluoroethyldopamine analogs demonstrated relaxant effects but lacked selectivity for dopamine receptors .
  • Impact on Adenylate Cyclase Activity :
    • Research comparing the compound's activity against dopamine revealed that while dopamine stimulated adenylate cyclase activity in a dose-dependent manner, the trifluoroethyldopamine analog showed a weaker effect at similar concentrations .
  • Potential Therapeutic Applications :
    • The compound is being investigated for its potential therapeutic effects in various medical applications. Its unique properties make it a candidate for further development in drug formulations targeting specific biochemical pathways .

Comparative Analysis

Property/Compound2-(Ethylamino)ethyl(2,2,2-trifluoroethyl)amine dihydrochloride2,2,2-TrifluoroethylamineTris(2-aminoethyl)amine
Molecular Weight215.05 g/mol145.09 g/mol189.26 g/mol
Unique FeatureTrifluoromethyl groupSimple amine structureMultiple amine groups
ApplicationsDrug development, enzyme studiesSolvent in organic synthesisCoordination chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Ethylamino)ethyl](methyl)(2,2,2-trifluoroethyl)amine dihydrochloride
Reactant of Route 2
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[2-(Ethylamino)ethyl](methyl)(2,2,2-trifluoroethyl)amine dihydrochloride

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